6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine
CAS No.: 73397-12-3
VCID: VC0008907
Molecular Formula: C16H7ClN2O4
Molecular Weight: 326.69 g/mol
* For research use only. Not for human or veterinary use.
![6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine - 73397-12-3](/images/no_structure.jpg)
Description | 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine, also known as CNOB, is a compound under investigation for its potential use in cancer chemotherapy. It functions as a prodrug, meaning it is transformed into a cytotoxic form within cancer cells to exert its effects. The primary mechanism of action involves activation by specific enzymes, such as the bacterial enzyme ChrR6, which reduces CNOB into 9-amino-6-chloro-5H-benzo[a]phenoxazine-5-one (MCHB), a compound that has potent cytotoxic effects against cancer cells. Studies in animal models have shown promising results, with some studies reporting nearly 40% complete remission in mice treated with a 10 mg/kg dose of the compound. The compound's effectiveness relies on its unique chemical structure, featuring chloro and nitro groups attached to a phenoxazine core. Once transformed into its active form, it binds to DNA, leading to the death of cancer cells. Research indicates CNOB interacts with various biomolecules, including enzymes and proteins, influencing cellular processes and potentially affecting gene expression. In addition to its role in cancer treatment, 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine and its derivatives are being explored for applications in dye-sensitized solar cells and as photoredox catalysts. Similar compounds include phenoxazine, the parent compound without the chloro and nitro substituents, as well as actinomycin D, which contains a phenoxazine moiety and is used as an antibiotic and anticancer agent. While these compounds share some chemical properties, 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine stands out due to its specific substituents and targeted use in cancer therapy. |
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CAS No. | 73397-12-3 |
Product Name | 6-Chloro-9-nitro-5-oxo-5H-benzo[A]phenoxazine |
Molecular Formula | C16H7ClN2O4 |
Molecular Weight | 326.69 g/mol |
IUPAC Name | 6-chloro-9-nitrobenzo[a]phenoxazin-5-one |
Standard InChI | InChI=1S/C16H7ClN2O4/c17-13-15(20)10-4-2-1-3-9(10)14-16(13)23-12-7-8(19(21)22)5-6-11(12)18-14/h1-7H |
Standard InChIKey | ORQQSXRWRGYETD-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])OC3=C(C2=O)Cl |
Canonical SMILES | C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])OC3=C(C2=O)Cl |
Synonyms | 6-chloro-9-nitro-5-oxo-5H-benzo(a)phenoxazine CNOB cpd |
PubChem Compound | 2762619 |
Last Modified | Sep 13 2023 |
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